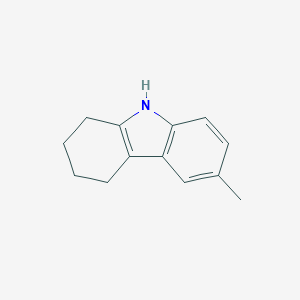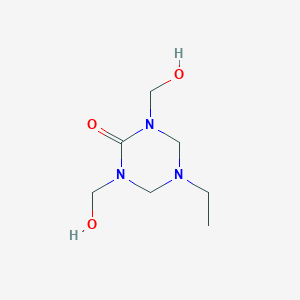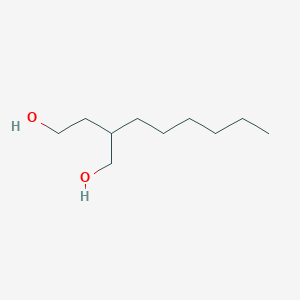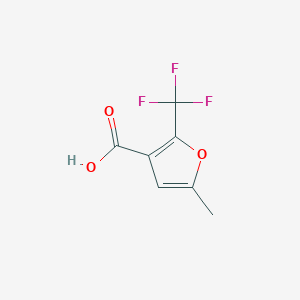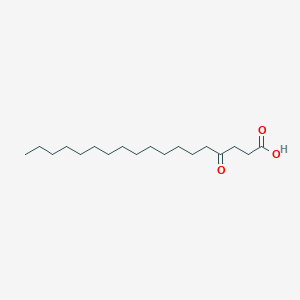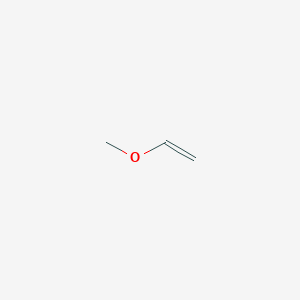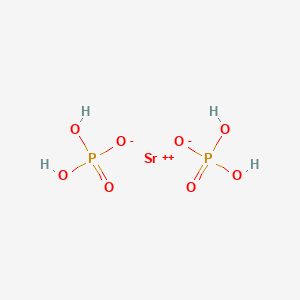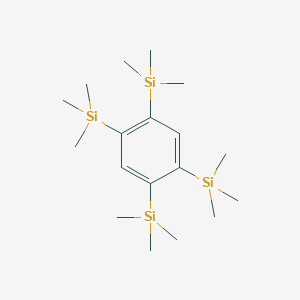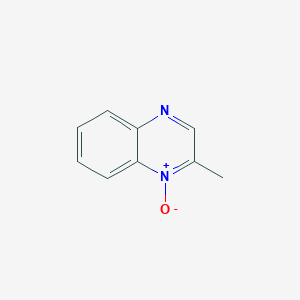
2-Methylquinoxaline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylquinoxaline 1-oxide (MeIQx) is a heterocyclic compound that belongs to the quinoxaline family. It is a potent mutagen and carcinogen that has been found in cooked meat and fish. MeIQx is formed during the cooking process of meat and fish, especially when they are grilled, roasted, or fried. This compound has been extensively studied due to its potential health effects on humans.
Wirkmechanismus
2-Methylquinoxaline 1-oxide is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. These reactive intermediates can also form adducts with proteins and lipids, leading to cellular damage. The mechanism of action of 2-Methylquinoxaline 1-oxide involves the formation of DNA adducts, which can interfere with DNA replication and transcription, leading to mutations and cancer.
Biochemische Und Physiologische Effekte
2-Methylquinoxaline 1-oxide has been shown to induce tumors in various animal models, including rats and mice. It has been found to cause tumors in the liver, colon, bladder, and mammary glands. 2-Methylquinoxaline 1-oxide has also been shown to induce oxidative stress and inflammation, which can contribute to cancer development. In addition, 2-Methylquinoxaline 1-oxide has been found to affect the immune system and alter gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methylquinoxaline 1-oxide is a useful tool for studying the mechanisms of mutagenesis and carcinogenesis. It can be used to investigate the effects of dietary mutagens on cancer development and to assess the risk of exposure to these compounds. However, 2-Methylquinoxaline 1-oxide has limitations in terms of its relevance to human exposure. The levels of 2-Methylquinoxaline 1-oxide found in cooked meat and fish are much lower than the levels used in laboratory studies. Therefore, caution should be taken when extrapolating the results of animal studies to human health effects.
Zukünftige Richtungen
There are several future directions for research on 2-Methylquinoxaline 1-oxide. One area of research is to investigate the effects of low-dose exposure to 2-Methylquinoxaline 1-oxide on cancer development. Another area of research is to identify biomarkers of 2-Methylquinoxaline 1-oxide exposure and to develop methods for assessing dietary exposure to this compound. In addition, future research could focus on identifying dietary factors that can modulate the effects of 2-Methylquinoxaline 1-oxide on cancer development. Finally, research could be directed towards developing strategies for reducing the formation of 2-Methylquinoxaline 1-oxide during the cooking process of meat and fish.
Synthesemethoden
2-Methylquinoxaline 1-oxide can be synthesized by various methods, including the reaction of 2-methylquinoxaline with hydrogen peroxide or nitric oxide. Another method involves the reaction of 2-methylquinoxaline with sodium hypochlorite. These methods have been used to produce 2-Methylquinoxaline 1-oxide in the laboratory for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
2-Methylquinoxaline 1-oxide has been widely studied for its mutagenic and carcinogenic properties. It has been used as a model compound to study the mechanisms of DNA damage and repair. 2-Methylquinoxaline 1-oxide has also been used in animal studies to investigate the effects of dietary exposure to this compound on cancer development. In addition, 2-Methylquinoxaline 1-oxide has been used as a biomarker for assessing human exposure to dietary mutagens.
Eigenschaften
CAS-Nummer |
18916-44-4 |
|---|---|
Produktname |
2-Methylquinoxaline 1-oxide |
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
2-methyl-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C9H8N2O/c1-7-6-10-8-4-2-3-5-9(8)11(7)12/h2-6H,1H3 |
InChI-Schlüssel |
KMMAYSLYWWTEKF-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C2=CC=CC=C2N=C1)[O-] |
Kanonische SMILES |
CC1=[N+](C2=CC=CC=C2N=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



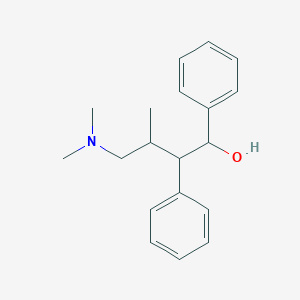
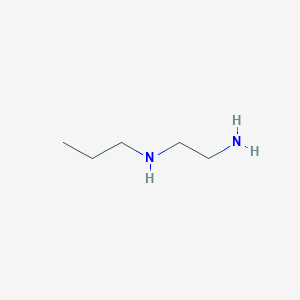
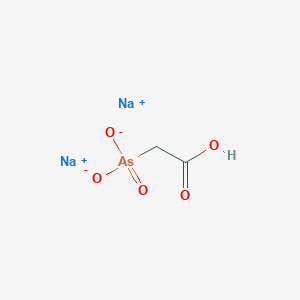
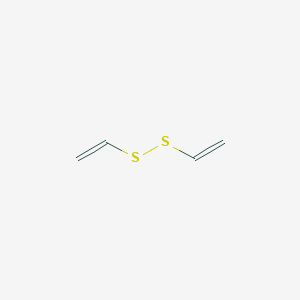
![11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine](/img/structure/B94188.png)
